molecular formula C22H19N5O3S B2807305 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894048-87-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2807305
CAS RN: 894048-87-4
M. Wt: 433.49
InChI Key: ZCELUHVCMIOEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is involved in the synthesis of various heterocyclic compounds. These compounds have been examined as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, demonstrating the utility of such compounds in agricultural chemistry (Fadda et al., 2017).

Antibacterial and Antifungal Activities

Compounds derived from this chemical structure have been evaluated for their antibacterial and antifungal activities. This research shows the potential of these compounds in developing new antimicrobial agents to combat various infectious diseases. The synthesized compounds displayed significant activity against both gram-positive and gram-negative bacteria as well as fungi (Shiradkar & Kale, 2006).

Anticancer and Antiproliferative Properties

The structure is also a part of the synthesis of compounds that have been studied for their antiproliferative activities against cancer cells. Such studies are crucial in the field of medicinal chemistry, aiming to develop new therapeutic agents for cancer treatment. These studies show the role of these compounds in inhibiting the proliferation of tumor and endothelial cells, marking their significance in the research for new cancer treatments (Ilić et al., 2011).

Modification and Structure-Activity Relationship

The compound has been modified to explore the structure-activity relationship, particularly in enhancing the anticancer effects and reducing toxicity. By modifying the acetamide group in the compound, researchers were able to retain antiproliferative activity and reduce acute oral toxicity, which is a significant stride in drug development (Xiao-meng Wang et al., 2015).

Spectroscopic Characterization and Biological Activity

The synthesized heterocyclic compounds involving this structure have undergone thorough spectroscopic characterization, including IR, NMR, and MS, to confirm their structure. Additionally, their biological activities have been explored, providing valuable insights into their potential applications in medicine and pharmaceuticals (Patel & Patel, 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-2-14-3-5-15(6-4-14)17-8-10-20-24-25-22(27(20)26-17)31-12-21(28)23-16-7-9-18-19(11-16)30-13-29-18/h3-11H,2,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCELUHVCMIOEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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